molecular formula C14H12N4O B1445079 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline CAS No. 1490865-26-3

2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Cat. No.: B1445079
CAS No.: 1490865-26-3
M. Wt: 252.27 g/mol
InChI Key: WVHSGTDZVPZNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a heterocyclic compound that features a pyridine ring, an oxadiazole ring, and an aniline moiety

Biochemical Analysis

Biochemical Properties

2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition can affect the stability and formation of collagen, impacting tissue repair and fibrosis processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of cAMP-dependent protein kinase, which plays a pivotal role in regulating various cellular functions . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with collagen prolyl-4-hydroxylase involves binding to the enzyme’s active site, preventing the hydroxylation of proline residues in collagen . This inhibition can lead to reduced collagen stability and altered tissue repair mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of collagen synthesis and other cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as tissue damage or impaired cellular function . Understanding the dosage thresholds is crucial for its safe and effective application in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of collagen prolyl-4-hydroxylase can affect the overall metabolic pathway of collagen synthesis, leading to altered levels of collagen and related metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s effects on cellular function and tissue distribution.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its localization to the endoplasmic reticulum can enhance its inhibitory effects on collagen prolyl-4-hydroxylase, impacting collagen synthesis and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine and aniline groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
  • 2-((3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
  • 2-((3-(Pyridin-4-yl)-1,3,4-oxadiazol-5-yl)methyl)aniline

Uniqueness

2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is unique due to the specific positioning of the pyridine and oxadiazole rings, which can influence its chemical reactivity and biological activity. The presence of the aniline group also adds to its versatility in various chemical reactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-12-4-2-1-3-11(12)9-13-17-14(18-19-13)10-5-7-16-8-6-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHSGTDZVPZNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Reactant of Route 2
Reactant of Route 2
2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Reactant of Route 3
Reactant of Route 3
2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Reactant of Route 4
Reactant of Route 4
2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Reactant of Route 5
Reactant of Route 5
2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Reactant of Route 6
Reactant of Route 6
2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.